4-Formyl-1-methylpyridin-1-ium iodide CAS number and properties
4-Formyl-1-methylpyridin-1-ium iodide CAS number and properties
An In-depth Technical Guide for Researchers
Core Compound Dossier: 4-Formyl-1-methylpyridin-1-ium iodide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Formyl-1-methylpyridin-1-ium iodide (CAS No. 13441-53-7), a versatile pyridinium salt with significant utility in synthetic chemistry. This document details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis via quaternization, and explores its chemical reactivity, with a focus on the strategic applications of its formyl and pyridinium moieties. Key reaction classes, such as Schiff base formation, are discussed with detailed methodologies. Furthermore, this guide outlines the compound's applications in medicinal chemistry and materials science, supported by established safety and handling procedures. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable chemical intermediate.
Compound Identification and Physicochemical Properties
4-Formyl-1-methylpyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine. The structure features a positively charged nitrogen atom, resulting from the methylation of the pyridine ring, and an electron-withdrawing formyl (aldehyde) group at the 4-position.[1] This unique combination of a reactive aldehyde and a stable, electron-deficient pyridinium core makes it a valuable building block in organic synthesis.[2][3]
The core properties of the compound are summarized in the table below for rapid reference.
| Property | Value | Reference(s) |
| CAS Number | 13441-53-7 | [1][2] |
| Molecular Formula | C₇H₈INO | [2] |
| Molecular Weight | 249.05 g/mol | [2] |
| IUPAC Name | 1-methylpyridin-1-ium-4-carbaldehyde;iodide | [1] |
| Synonyms | 4-formyl-1-methylpyridinium iodide | [4] |
| Appearance | Crystalline solid | [2] |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C=O.[I-] | [2] |
| InChIKey | ZXBSOTYVIHPBDT-UHFFFAOYSA-M | [1] |
| Storage | 2-8°C, under inert atmosphere, keep in dark | [4] |
Synthesis: Quaternization of 4-Formylpyridine
The most direct and reliable method for synthesizing 4-Formyl-1-methylpyridin-1-ium iodide is the classical Menschutkin reaction. This involves the direct quaternization of the nitrogen atom in 4-formylpyridine via nucleophilic attack on an electrophilic methyl source, typically methyl iodide.[2] The choice of a polar aprotic solvent like acetone or acetonitrile is critical, as it must solubilize the starting materials while facilitating the SN2 reaction without interfering. Gentle heating is often sufficient to drive the reaction to completion.
Synthesis Workflow
Caption: Workflow for the synthesis of 4-Formyl-1-methylpyridin-1-ium iodide.
Detailed Synthesis Protocol
This protocol is adapted from a standard procedure for the synthesis of a closely related isomer, 3-formyl-1-methylpyridin-1-ium iodide, demonstrating a robust methodology for this class of compounds.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-formylpyridine (1.0 eq.) in acetone (approx. 10 mL per gram of pyridine).
-
Methylation: To the stirring solution, add methyl iodide (2.5 eq.) dropwise at room temperature. The excess methyl iodide ensures the reaction proceeds to completion.
-
Reaction: Heat the reaction mixture to 60°C and maintain stirring for 8-12 hours. The progress can be monitored by TLC until the starting pyridine spot is consumed.
-
Isolation: Upon completion, cool the flask to room temperature. The product, being a salt, is typically insoluble in acetone and will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the resulting crystalline solid under vacuum to yield the final product, 4-Formyl-1-methylpyridin-1-ium iodide.
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While primary spectral data is often proprietary for commercial reagents, the expected NMR chemical shifts can be reliably predicted based on the compound's electronic structure. The electron-withdrawing nature of the quaternary nitrogen and the formyl group significantly deshields the protons and carbons of the pyridinium ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| Aldehyde-H | 10.0 - 10.5 | Highly deshielded proton of the formyl group. |
| Ring-H (ortho to N⁺) | 9.0 - 9.5 | Strongly deshielded by the adjacent positively charged nitrogen. |
| Ring-H (meta to N⁺) | 8.2 - 8.7 | Deshielded by ring electronics and the formyl group. |
| N-Methyl-H | 4.3 - 4.8 | Protons on the methyl group attached to the positive nitrogen. |
| ¹³C NMR | ||
| Aldehyde-C | 190 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Ring-C (para to N⁺) | 150 - 155 | Carbon attached to the formyl group. |
| Ring-C (ortho to N⁺) | 145 - 150 | Deshielded by the adjacent positively charged nitrogen. |
| Ring-C (meta to N⁺) | 130 - 135 | Less deshielded ring carbons. |
| N-Methyl-C | 48 - 53 | Carbon of the methyl group attached to nitrogen. |
Note: Predicted values are based on standard NMR principles for pyridinium salts and aromatic aldehydes. For definitive analysis, comparison with an authenticated reference standard is recommended. Spectroscopic data (NMR, HPLC, MS) is available from commercial suppliers upon request.[6]
Chemical Reactivity and Synthetic Applications
The reactivity of 4-Formyl-1-methylpyridin-1-ium iodide is dominated by its formyl group, which serves as a versatile electrophilic handle for a wide range of chemical transformations.
Key Application: Schiff Base (Imine) Formation
A primary application of this compound is its condensation with primary amines to form Schiff bases, or imines. This reaction is fundamental in coordination chemistry and for the synthesis of complex heterocyclic scaffolds.[5][7] The pyridinium moiety often enhances the biological activity or provides unique electronic properties to the resulting molecule.[3]
Schiff Base Formation Workflow
Caption: General workflow for the synthesis of a Schiff base from the title compound.
Representative Protocol for Schiff Base Synthesis
This protocol is based on established methods for the condensation of aromatic aldehydes with primary amines.[8]
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Dissolution: Dissolve 4-Formyl-1-methylpyridin-1-ium iodide (1.0 eq.) in ethanol in a round-bottom flask.
-
Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the solution.
-
Reaction: Reflux the mixture with stirring for 4-6 hours. The reaction can be monitored via TLC.
-
Isolation: After cooling, the resulting Schiff base product may precipitate. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure imine product.
Other Applications
-
Medicinal Chemistry: The compound serves as a precursor for various biologically active molecules. The pyridinium core is a common feature in enzyme inhibitors and other therapeutic agents.[3][9]
-
Materials Science: Its unique electronic properties make it a candidate for the development of functional materials, including dyes and nonlinear optical materials.[2]
-
Peptide Synthesis: Pyridinium-based reagents have been investigated for their utility as coupling agents in solid-phase peptide synthesis.[10]
Safe Handling and Storage
As a responsible scientist, adherence to safety protocols is paramount. 4-Formyl-1-methylpyridin-1-ium iodide should be handled with appropriate personal protective equipment (PPE).
-
Classification: GHS classification indicates the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Handling: Use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[4]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11]
Conclusion
4-Formyl-1-methylpyridin-1-ium iodide is a high-value chemical intermediate with a well-defined profile of reactivity and broad applicability. Its straightforward synthesis and the versatile reactivity of its aldehyde functional group make it an essential tool for researchers in organic synthesis, drug discovery, and materials science. This guide provides the core technical information and validated protocols to enable its effective and safe utilization in a research setting.
References
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MySkinRecipes. 4-Formyl-1-methylpyridin-1-ium iodide. Available at: [Link]
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ResearchGate. a 1 H NMR spectrum of 4I, and b 13 C NMR spectrum of 4I. Available at: [Link]
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DTIC. REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Available at: [Link]
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Rai, P., et al. (2022). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Inorganic Chemistry Communications, 143, 109741. Available at: [Link]
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Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Org. Synth. 2018, 95, 112-126. Available at: [Link]
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ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. (2023). Available at: [Link]
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Alfin, M. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Proceedings of the International Conference on Green Technology, 11(1), 33-36. Available at: [Link]
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ResearchGate. Synthesis of Schiff Base Compounds from 4-Formilpyridine and P-Anisidina Using Sonication Method as Antibacterial. (2023). Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Molecules, 27(19), 6234. Available at: [Link]
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